molecular formula C32H22N6O2S B2848681 N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide CAS No. 397279-24-2

N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide

Cat. No.: B2848681
CAS No.: 397279-24-2
M. Wt: 554.63
InChI Key: USJCLFLMJHPUTQ-UHFFFAOYSA-N
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Description

N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide is a useful research compound. Its molecular formula is C32H22N6O2S and its molecular weight is 554.63. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical and biological properties . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure . They can interact with their targets in several ways, such as through hydrogen bonding or ionic interactions, due to the presence of nitrogen atoms and double bonds in the imidazole ring

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Result of Action

The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they could have diverse effects at the molecular and cellular level

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. Imidazole compounds are amphoteric in nature, showing both acidic and basic properties, and are highly soluble in water and other polar solvents . This suggests that they could be active in a wide range of environments.

Properties

IUPAC Name

2-N,5-N-bis[3-(1H-benzimidazol-2-yl)phenyl]thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N6O2S/c39-31(33-21-9-5-7-19(17-21)29-35-23-11-1-2-12-24(23)36-29)27-15-16-28(41-27)32(40)34-22-10-6-8-20(18-22)30-37-25-13-3-4-14-26(25)38-30/h1-18H,(H,33,39)(H,34,40)(H,35,36)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJCLFLMJHPUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)C(=O)NC5=CC=CC(=C5)C6=NC7=CC=CC=C7N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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